5-allyl-N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For example, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of similar compounds can be quite complex. For instance, the compound N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide crystallized with a single molecule in the unit cell of a primitive crystal system with a P-1 space group .
Chemical Reactions Analysis
Chemical reactions involving similar compounds can be quite diverse. For instance, a study reported that the presence of aralkyl or N-heterocyclic aryl groups at the nitrogen atom of the amide group generated a general decrease of the cytotoxicity .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be quite diverse. For instance, 3,4-Dimethoxyphenethylamine is an aromatic ether that is the derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions .
Scientific Research Applications
Kinase Inhibition
Compounds with pyrazolopyridine scaffolds, such as the one mentioned, often exhibit kinase inhibitory activity. These molecules can interact with kinases through multiple binding modes, particularly at the hinge region of the kinase enzyme. This interaction is crucial for the development of kinase inhibitors, which are important in the treatment of various diseases, including cancers. The versatility of pyrazolopyridine compounds in forming hydrogen bond donor–acceptor pairs makes them valuable scaffolds in medicinal chemistry for designing potent and selective kinase inhibitors (Wenglowsky, 2013).
Synthetic and Medicinal Aspects
The synthetic flexibility of pyrazolo[1,5-a]pyrimidine, a scaffold related to the compound , has been highlighted for its broad range of medicinal properties. These properties include anticancer, anti-inflammatory, and CNS agent activities. The structure-activity relationship (SAR) studies of these compounds provide valuable insights for medicinal chemists to further exploit this scaffold in drug development. The review on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine showcases the potential of similar compounds in contributing to the discovery of new therapeutics (Cherukupalli et al., 2017).
Optoelectronic Materials
Functionalized heteroaromatic compounds, including pyrazolopyridine derivatives, have found applications in the field of optoelectronic materials. These materials are used in electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the importance of such compounds beyond their biological activities. The review on quinazolines and pyrimidines, including related scaffolds, emphasizes their role in creating novel materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications (Lipunova et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-4-12-27-14-18(23(29)25-16-10-11-20(31-2)21(13-16)32-3)22-19(15-27)24(30)28(26-22)17-8-6-5-7-9-17/h4-11,13-15H,1,12H2,2-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCFJDQPCWNUFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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